molecular formula C9H13N5O B15279194 4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one

4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one

Cat. No.: B15279194
M. Wt: 207.23 g/mol
InChI Key: IXCOHGQUWAWWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylamino group and a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyrimidine.

    Substitution with Methylamino Group:

    Formation of Piperazinone Ring: The piperazinone ring can be formed through cyclization reactions involving appropriate diamine precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine or piperazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with applications in cancer therapy.

    Nilotinib: Similar to imatinib and dasatinib, used for its anticancer properties.

Uniqueness

4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds. Its combination of a pyrimidine ring with a piperazinone ring and a methylamino substituent may result in unique interactions with molecular targets, offering potential advantages in therapeutic applications.

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

4-[6-(methylamino)pyrimidin-4-yl]piperazin-2-one

InChI

InChI=1S/C9H13N5O/c1-10-7-4-8(13-6-12-7)14-3-2-11-9(15)5-14/h4,6H,2-3,5H2,1H3,(H,11,15)(H,10,12,13)

InChI Key

IXCOHGQUWAWWLK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=N1)N2CCNC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.